molecular formula C10H18O3 B8131714 Methyl 4-hydroxy-2,2-dimethylcyclohexanecarboxylate

Methyl 4-hydroxy-2,2-dimethylcyclohexanecarboxylate

Cat. No.: B8131714
M. Wt: 186.25 g/mol
InChI Key: VJVIIWLPMNHABH-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2,2-dimethylcyclohexanecarboxylate is an organic compound with the molecular formula C10H18O3. It is a derivative of cyclohexane, featuring a hydroxyl group and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxy-2,2-dimethylcyclohexanecarboxylate typically involves the esterification of 4-hydroxy-2,2-dimethylcyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can facilitate the esterification process .

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Methyl 4-hydroxy-2,2-dimethylcyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-2,2-dimethylcyclohexanecarboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and influence cellular processes .

Comparison with Similar Compounds

    Methyl 4-hydroxycyclohexanecarboxylate: Lacks the additional methyl groups, which can affect its reactivity and biological activity.

    Methyl 4-hydroxy-2-methylcyclohexanecarboxylate: Contains one less methyl group, leading to different steric and electronic properties.

Uniqueness: Methyl 4-hydroxy-2,2-dimethylcyclohexanecarboxylate is unique due to the presence of two methyl groups at the 2-position, which can influence its chemical reactivity and interactions with biological targets. This structural feature can enhance its stability and specificity in various applications .

Properties

IUPAC Name

methyl 4-hydroxy-2,2-dimethylcyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-10(2)6-7(11)4-5-8(10)9(12)13-3/h7-8,11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVIIWLPMNHABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCC1C(=O)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Sodium borohydride (6.19 g, 163 mmol) was added in portions at 0° C. to a solution of methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate (10.0 g, 54.3 mmol) in methanol (200 mL). The mixture was stirred at room temperature for 30 minutes. Then the mixture was diluted with water and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure to give methyl 4-hydroxy-2,2-dimethylcyclohexanecarboxylate. 1H NMR (400 MHz, CDCl3): δ 3.89-3.84 (m, 1H), 3.65 (s, 3H), 2.21 (s, 1H), 1.79-1.73 (m, 1H), 1.70-1.68 (m, 3H), 1.49-1.35 (m, 2H), 1.06 (s, 6H).
Quantity
6.19 g
Type
reactant
Reaction Step One
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10 g
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reactant
Reaction Step One
Quantity
200 mL
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solvent
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium borohydride (1.85 g, 48.9 mmol) was added to a solution of methyl 2,2-dimethyl-4-oxocyclohexanecarboxylate (3.0 g, 16.3 mmol) in ethanol (65 mL) at −20° C. The solution was stirred at −20° C. for 2 hours. Aqueous hydrochloric acid (1M) was added drop wise and the mixture was extracted with dichloromethane (3×). The combined organic layers were dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford methyl 4-hydroxy-2,2-dimethylcyclohexanecarboxylate. 1H NMR (500 MHz, DMSO-d6) δ 3.70-3.58 (m, 1H), 3.54 (s, 3H), 2.16-2.11 (m, 1H), 1.73-1.68 (m, 1H), 1.65-1.48 (m, 4H), 1.07-0.99 (m, 1H), 0.91 (s, 6H).
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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